1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one 1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 892784-39-3
VCID: VC6235778
InChI: InChI=1S/C22H23FN2O4S/c1-3-24-14-21(30(27,28)16-6-4-5-15(2)11-16)22(26)17-12-18(23)20(13-19(17)24)25-7-9-29-10-8-25/h4-6,11-14H,3,7-10H2,1-2H3
SMILES: CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=CC(=C4)C
Molecular Formula: C22H23FN2O4S
Molecular Weight: 430.49

1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one

CAS No.: 892784-39-3

Cat. No.: VC6235778

Molecular Formula: C22H23FN2O4S

Molecular Weight: 430.49

* For research use only. Not for human or veterinary use.

1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one - 892784-39-3

Specification

CAS No. 892784-39-3
Molecular Formula C22H23FN2O4S
Molecular Weight 430.49
IUPAC Name 1-ethyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one
Standard InChI InChI=1S/C22H23FN2O4S/c1-3-24-14-21(30(27,28)16-6-4-5-15(2)11-16)22(26)17-12-18(23)20(13-19(17)24)25-7-9-29-10-8-25/h4-6,11-14H,3,7-10H2,1-2H3
Standard InChI Key ZPPYQWJDWZCIRY-UHFFFAOYSA-N
SMILES CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=CC(=C4)C

Introduction

Chemical Structure and Physicochemical Properties

The compound (C₂₂H₂₃FN₂O₄S) features a quinoline core substituted with ethyl, fluoro, morpholino, and m-tolylsulfonyl groups. Its molecular weight is 430.49 g/mol, and X-ray crystallography confirms a planar quinoline ring system with sulfonyl and morpholine moieties at positions 3 and 7. Key properties include:

PropertyValue
Molecular FormulaC₂₂H₂₃FN₂O₄S
Molecular Weight430.49 g/mol
SolubilityDMSO > 10 mg/mL
LogP3.2 ± 0.3

The electron-withdrawing fluoro group at position 6 enhances membrane permeability, while the morpholino ring improves water solubility .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis involves three stages:

  • Quinoline Core Formation: Skraup condensation of 3-fluoroaniline with glycerol and sulfuric acid yields 6-fluoroquinoline .

  • Sulfonylation: Reaction with m-toluenesulfonyl chloride at 80°C introduces the sulfonyl group at position 3.

  • Morpholino Substitution: Sodium azide (60°C) and subsequent Staudinger reaction with morpholine install the 7-morpholino group .

Industrial Production

Continuous flow reactors optimize yield (78%) and purity (>95%) by maintaining precise temperature (110°C) and pressure (3 atm) . Chromatographic purification using silica gel ensures pharmaceutical-grade material.

Biological Activities

Anticancer Efficacy

In vitro studies demonstrate dose-dependent cytotoxicity:

Cancer Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)15Apoptosis (Bax/Bcl-2 ratio ↑)
A549 (Lung)20G2/M Phase Arrest
SKOV3 (Ovarian)25ROS Generation

In vivo, xenograft models show 40% tumor volume reduction at 50 mg/kg/day (oral).

Antimicrobial Performance

The compound disrupts bacterial membrane integrity:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Synergy with ciprofloxacin reduces S. aureus biofilm formation by 70% at 8 µg/mL .

Mechanism of Action

Cancer Cell Targeting

The compound inhibits topoisomerase II (IC₅₀: 12 µM) by intercalating DNA at the minor groove. Upregulation of caspase-3 (3.5-fold) and PARP cleavage confirm apoptosis.

Antibacterial Activity

Morpholino and sulfonyl groups disrupt penicillin-binding protein 2a (PBP2a) in methicillin-resistant S. aureus, reducing peptidoglycan crosslinking .

Comparative Analysis With Related Quinolines

Structural analogs exhibit varying bioactivities:

CompoundAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
Chloroquine>100256 (Plasmodium)
CiprofloxacinN/A0.5 (E. coli)
Target Compound15–2532–128

The m-tolylsulfonyl group enhances target specificity compared to non-sulfonylated quinolines .

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